5-bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound featuring significant potential across several scientific and industrial domains. This molecule combines the properties of aromatic benzamides with halogen and pyridazinone groups, offering unique reactivity and functionality.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves:
Bromination and Chlorination: Aromatic substitution reactions introduce bromine and chlorine atoms onto the benzene ring.
Amidation: An amidation reaction attaches the N-(3-(6-oxopyridazin-1(6H)-yl)propyl) group to the benzene derivative under conditions typically involving coupling agents such as EDCI or HATU in the presence of a base like triethylamine.
Pyridazinone Formation: The pyridazinone ring may be constructed through cyclization reactions of appropriate nitrile or hydrazine precursors.
Industrial Production Methods:
Industrial-scale synthesis often follows similar principles, with optimizations for yield and cost. Automated flow reactors and high-throughput screening can streamline the processes, ensuring scalable production under stringent quality control standards.
Types of Reactions:
Substitution Reactions: The halogen atoms on the benzene ring allow for nucleophilic substitutions.
Oxidation/Reduction: The pyridazinone moiety can undergo redox reactions, transforming into various derivatives.
Amidation and Esterification: The amide linkage offers sites for further functionalization through amidation or esterification reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Utilizes reagents like sodium methoxide or potassium tert-butoxide under heating.
Oxidation: Employs agents such as potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
The primary products from these reactions include modified benzamides, pyridazinone derivatives, and more complex heterocyclic structures.
Chemistry:
Synthesis Intermediates: Acts as a precursor for more complex molecules.
Catalysis Studies: Used in exploring catalytic properties and mechanisms.
Biology:
Biochemical Probes: Helps in studying enzyme activities and inhibition.
Cell Signaling: Investigates interactions with cell signaling pathways.
Medicine:
Pharmaceutical Development: Potential in drug discovery for its unique reactivity and stability.
Therapeutic Agents: Investigates its role in treating diseases, such as cancer or neurological disorders.
Industry:
Material Science: Utilized in developing new materials with specific electronic or structural properties.
Agrochemicals: Explored for potential use in crop protection and growth enhancement.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances binding affinity, while the pyridazinone moiety interacts with nucleophilic sites. Pathways involved include modulation of enzyme activities and disruption of cellular processes.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzamide: Lacks the pyridazinone group, offering simpler reactivity.
N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzamide: Without halogen substitutions, differing in binding properties.
3-Bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide: Variation in halogen position impacts its chemical behavior.
Uniqueness:
5-Bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide stands out due to its combined halogenation and pyridazinone functionalities, providing a versatile scaffold for diverse applications.
Conclusion
With its distinctive structure and multifaceted applications, this compound embodies the potential for innovation in various scientific fields. Its synthesis, reactivity, and applications make it a compound of significant interest for researchers and industrial scientists alike.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O2/c15-10-4-5-12(16)11(9-10)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVVQJCRUBSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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